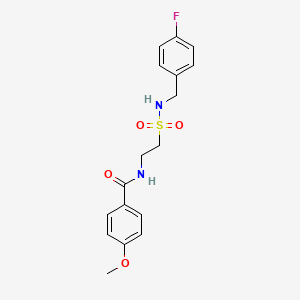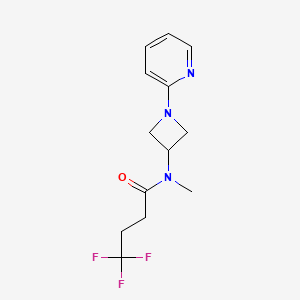
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide, also known as TFB, is a chemical compound that has been widely used in scientific research. TFB is a potent inhibitor of the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the metabolism of endocannabinoids. TFB has been shown to have a range of biochemical and physiological effects, and is of interest to researchers studying the endocannabinoid system and related pathways.
Mecanismo De Acción
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide inhibits FAAH and MAGL by binding to the active site of these enzymes and preventing them from breaking down endocannabinoids. This leads to increased levels of these molecules, which can then activate cannabinoid receptors and produce a range of physiological effects. 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide has been shown to be highly selective for FAAH and MAGL, and does not affect other enzymes or receptors in the endocannabinoid system.
Biochemical and physiological effects:
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic properties. These effects are thought to be mediated by the increased levels of endocannabinoids produced by inhibition of FAAH and MAGL. 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide has also been shown to have effects on other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its overall effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide has several advantages as a research tool, including its high selectivity for FAAH and MAGL, and its ability to increase endocannabinoid levels in vivo. However, there are also some limitations to its use. 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide is a relatively new compound, and its long-term effects on physiological systems are not well understood. In addition, 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide is highly lipophilic and can be difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide. One area of interest is the development of new and more selective inhibitors of FAAH and MAGL. Another area of interest is the investigation of the role of the endocannabinoid system in various disease states, such as chronic pain and anxiety disorders. Finally, there is potential for the use of 4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide and related compounds in the development of new therapeutic agents.
Métodos De Síntesis
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide can be synthesized using a variety of methods, including the reaction of 4,4,4-trifluoro-1-butanol with N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide has been used extensively in scientific research as a tool to study the endocannabinoid system and related pathways. It has been shown to inhibit FAAH and MAGL activity in vitro and in vivo, leading to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This has allowed researchers to investigate the role of these molecules in various physiological processes, including pain sensation, inflammation, and anxiety.
Propiedades
IUPAC Name |
4,4,4-trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-18(12(20)5-6-13(14,15)16)10-8-19(9-10)11-4-2-3-7-17-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSOSQRODQYXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2464525.png)
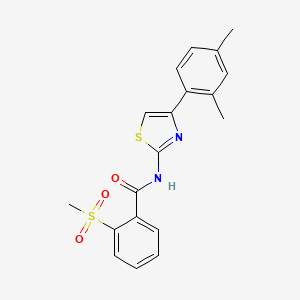
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2464527.png)
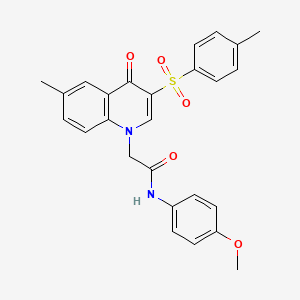
![N-(3,4-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2464530.png)
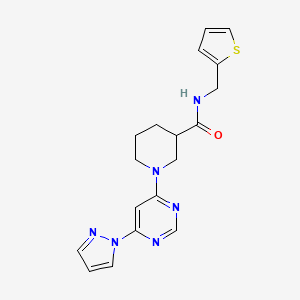
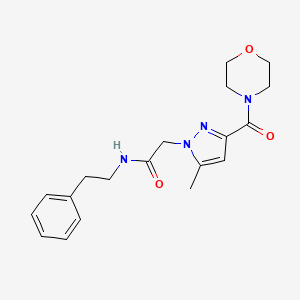
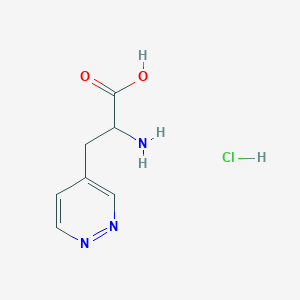
![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2464540.png)
![2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2464541.png)
